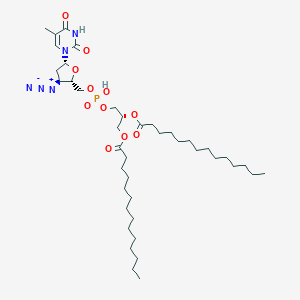
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its versatile reactivity and potential biological activities. The presence of both amino and carboxylic acid functional groups makes it a valuable building block for the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-aminopyridine with appropriate pyrazole derivatives. One common method involves the cyclocondensation of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This reaction proceeds via C–C bond cleavage and subsequent cyclization to form the desired pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as developing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is used as a building block in the synthesis of complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents . The presence of both amino and carboxylic acid groups allows for the formation of various bioactive molecules through functionalization.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced stability and reactivity .
Wirkmechanismus
The mechanism of action of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is largely dependent on its derivatives and their specific applications. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling and regulation . The exact molecular targets and pathways can vary based on the specific structure and functional groups of the derivatives.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-1H-pyrazole-4-carboxylic acid
- 2-Amino-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the position of the pyridine ring, which can influence its reactivity and biological activity. The presence of the pyridin-2-yl group can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Eigenschaften
IUPAC Name |
5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDXFKLFQIDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620113 |
Source


|
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126583-37-7 |
Source


|
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














